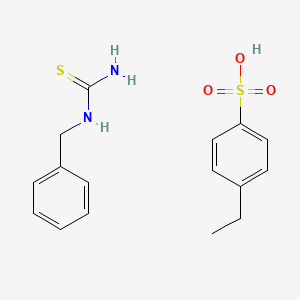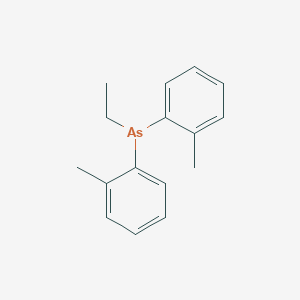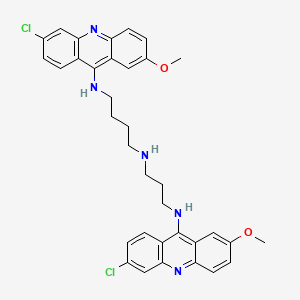
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N'-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-: is a complex organic compound that features prominently in various scientific research fields. This compound is characterized by its unique structure, which includes acridine moieties and a butanediamine backbone. Acridine derivatives are known for their biological activities, including antimicrobial and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivatives, which are then linked to the butanediamine backbone through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acridine moieties to dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Applications De Recherche Scientifique
1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound can also interact with various proteins, affecting their function and leading to cellular apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-aminopropyl)-
- 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-(dimethylamino)propyl)-
Uniqueness
Compared to similar compounds, 1,4-Butanediamine, N-(6-chloro-2-methoxy-9-acridinyl)-N’-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)- is unique due to its dual acridine moieties, which enhance its ability to interact with DNA and proteins. This dual functionality makes it a more potent agent in biological applications, particularly in anticancer research.
Propriétés
Numéro CAS |
57576-50-8 |
|---|---|
Formule moléculaire |
C35H35Cl2N5O2 |
Poids moléculaire |
628.6 g/mol |
Nom IUPAC |
N'-(6-chloro-2-methoxyacridin-9-yl)-N-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C35H35Cl2N5O2/c1-43-24-8-12-30-28(20-24)34(26-10-6-22(36)18-32(26)41-30)39-16-4-3-14-38-15-5-17-40-35-27-11-7-23(37)19-33(27)42-31-13-9-25(44-2)21-29(31)35/h6-13,18-21,38H,3-5,14-17H2,1-2H3,(H,39,41)(H,40,42) |
Clé InChI |
NBJPDHSQVFIEFM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)


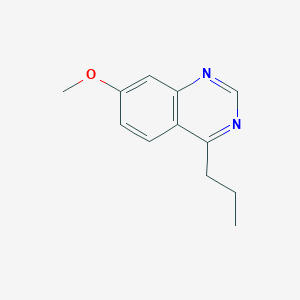
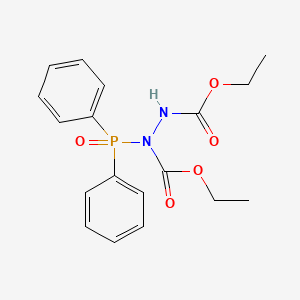
![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)
![2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide](/img/structure/B14625355.png)
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid](/img/structure/B14625356.png)
